molecular formula C13H13NO5S2 B13761885 Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- CAS No. 68227-75-8

Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-

Cat. No.: B13761885
CAS No.: 68227-75-8
M. Wt: 327.4 g/mol
InChI Key: FBQWWILKAOYQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of an amino group at the 3-position and a sulfonyl group attached to a 4-methylphenyl group at the 4-position of the benzenesulfonic acid core. It is a significant compound in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- typically involves the sulfonation of benzene derivatives followed by the introduction of the amino and sulfonyl groups. One common method is the sulfonation of 4-methylbenzenesulfonic acid using concentrated sulfuric acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to form sulfinic acids.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Nitrobenzenesulfonic acids.

    Reduction: Sulfinic acids and amines.

    Substitution: Halogenated and nitrated derivatives of benzenesulfonic acid.

Scientific Research Applications

Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Industry: Utilized in the production of detergents, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonyl groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-amino-: Similar structure but lacks the 4-methylphenyl group.

    Benzenesulfonic acid, 4-methyl-: Contains a methyl group but lacks the amino group.

    Sulfanilic acid: Aniline derivative with a sulfonic acid group.

Uniqueness

Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both an amino group and a sulfonyl group attached to a 4-methylphenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

CAS No.

68227-75-8

Molecular Formula

C13H13NO5S2

Molecular Weight

327.4 g/mol

IUPAC Name

3-amino-4-(4-methylphenyl)sulfonylbenzenesulfonic acid

InChI

InChI=1S/C13H13NO5S2/c1-9-2-4-10(5-3-9)20(15,16)13-7-6-11(8-12(13)14)21(17,18)19/h2-8H,14H2,1H3,(H,17,18,19)

InChI Key

FBQWWILKAOYQGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.